2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description
2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as CPBD, is a boron-containing compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry and organic synthesis.
Scientific Research Applications
Asymmetric Simmons-Smith Reaction
A significant application of the chemical compound is in the asymmetric Simmons-Smith reaction, which is employed for constructing enantiomerically enriched cyclopropanes. Detailed computational studies using density functional theory (DFT) have investigated the mechanism and origins of stereoselectivity in this reaction. The use of Charette chiral dioxaborolane ligand facilitates the formation of a stable, chiral zinc/ligand complex that undergoes cyclopropanation more easily compared to the traditional Simmons-Smith reaction conditions. This process is crucial for producing cyclopropane derivatives with high enantiomeric purity, an essential aspect in synthesizing complex organic molecules (Wang, Liang, & Yu, 2011).
Chemo- and Enantioselective Cyclopropanation
The chemo- and enantioselective cyclopropanation of allylic alcohols containing additional olefins has been explored using the dioxaborolane-derived reagent, showing high chemo- and enantioselectivities. Such selectivity is paramount for synthesizing complex organic structures, demonstrating the utility of the dioxaborolane-derived ligand in fine-tuning reaction outcomes to produce specific cyclopropane configurations with desired stereochemistry (Charette, Juteau, Lebel, & Deschěnes, 1996).
Total Synthesis Applications
This compound also plays a pivotal role in the total synthesis of complex organic molecules, such as (+)-bicyclohumulenone, a significant perfume component. The enantioselective cyclopropanation step using the chiral dioxaborolane-derived ligand is critical in the synthesis process, highlighting the compound's utility in assembling molecules of industrial relevance efficiently and with high selectivity (Charette & Juteau, 1997).
properties
IUPAC Name |
2-[(Z)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO2/c1-9(10-6-7-10)8-13-14-11(2,3)12(4,5)15-13/h8,10H,6-7H2,1-5H3/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOHJOCBUCCHR-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(/C)\C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
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